
3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium is a complex organic compound that features a pyrrole ring fused with a pyridinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium typically involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation. This method has been optimized to use t-BuOK as a base for the triflation step, which has shown high efficiency . The one-pot protocol is preferred over conventional step-by-step synthesis due to its better performance and efficiency .
Industrial Production Methods
For industrial-scale production, the method allows the production of up to 60 grams of the target compound in one run using commercially available reagents and common laboratory equipment . This makes it feasible for large-scale applications and commercialization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield various reduced forms.
Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups on the pyrrole or pyridinium rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrrole derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules through C-C coupling reactions.
Biology: The compound is explored for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which 3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydro-1H-pyrrol-3-yl Boronic Derivatives: These compounds share a similar pyrrole structure and are used in similar applications.
4-Hydroxy-2-quinolones: These compounds have different heterocyclic structures but are also used in medicinal chemistry and material science.
Uniqueness
What sets 3-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium apart is its unique combination of a pyrrole ring and a pyridinium ion, which imparts distinct chemical and physical properties. This makes it particularly valuable for specific applications in drug development and material science .
Eigenschaften
CAS-Nummer |
918871-84-8 |
|---|---|
Molekularformel |
C10H13N2+ |
Molekulargewicht |
161.22 g/mol |
IUPAC-Name |
3-(2,5-dihydro-1H-pyrrol-3-yl)-1-methylpyridin-1-ium |
InChI |
InChI=1S/C10H13N2/c1-12-6-2-3-10(8-12)9-4-5-11-7-9/h2-4,6,8,11H,5,7H2,1H3/q+1 |
InChI-Schlüssel |
ULRNXTUTRXBQGW-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)C2=CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


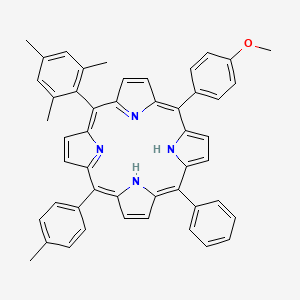
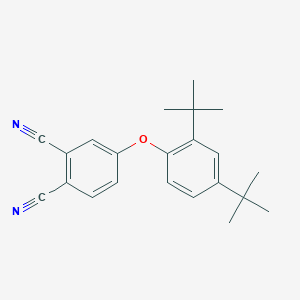
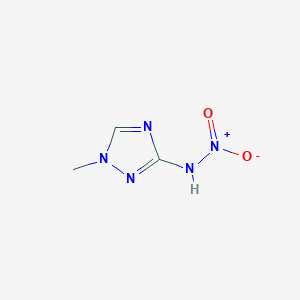
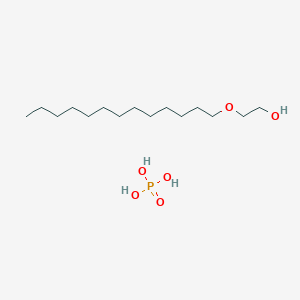
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide](/img/structure/B14203146.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)
![Piperidine, 4-(3-chloro-4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14203150.png)
![1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine](/img/structure/B14203163.png)
![2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol](/img/structure/B14203166.png)

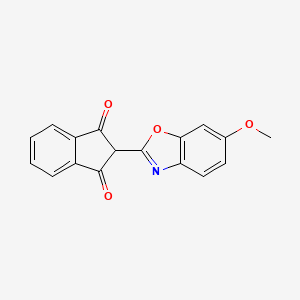
![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14203195.png)
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)
